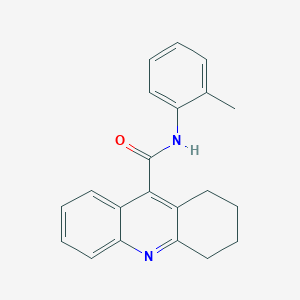

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Description

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic acridine derivative characterized by a tetrahydroacridine core linked to a 2-methylphenyl group via a carboxamide bridge. The tetrahydroacridine scaffold is known for its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors.

Properties

CAS No. |

74376-52-6 |

|---|---|

Molecular Formula |

C21H20N2O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N-(2-methylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |

InChI |

InChI=1S/C21H20N2O/c1-14-8-2-5-11-17(14)23-21(24)20-15-9-3-6-12-18(15)22-19-13-7-4-10-16(19)20/h2-3,5-6,8-9,11-12H,4,7,10,13H2,1H3,(H,23,24) |

InChI Key |

SQWRJUBKKQYLEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the synthesis of intermediate compounds, followed by their purification and subsequent reaction to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and processes.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, highlighting differences in substituents, synthesis, and properties:

Structural and Functional Insights

- For example, the 4-chlorophenyl derivative exhibits a CCS of 177.8 Ų, suggesting compact molecular packing . The 4-butylphenyl analog’s InChIKey indicates stable stereochemistry . Hybrid Structures: Compounds combining tetrahydroacridine with indole moieties (e.g., ) show multifunctional activity, such as dual acetylcholinesterase inhibition and anti-inflammatory effects .

Synthesis and Yield :

- Methyl- or halogen-substituted phenyl derivatives are typically synthesized via carbodiimide-mediated coupling of tetrahydroacridine-9-carboxylic acid with substituted anilines. Yields for similar compounds range from 17% to 92%, depending on substituent steric bulk and reaction conditions .

- Dimeric analogs (e.g., 7,7′-(ethane-1,2-diyl)bis-tetrahydroacridines) exhibit extended π-conjugation, which may enhance intercalation with DNA or proteins .

- Biological Activity: Acetylcholinesterase Inhibition: Chlorophenyl- and aminoalkyl-substituted derivatives (e.g., compounds 2f–3f in ) show IC₅₀ values in the nanomolar range, attributed to interactions with the enzyme’s peripheral anionic site . Analgesic Potential: Tetrahydroacridinamines like N-(1,2,3,4-tetrahydro-9-acridinyl)decanamide demonstrate activity in pain models, suggesting the scaffold’s versatility .

Research Implications and Gaps

- Pharmacokinetics : The 2-methylphenyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to halogenated analogs. However, experimental data on its absorption, distribution, and toxicity are lacking.

Biological Activity

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic compound belonging to the tetrahydroacridine family. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

- IUPAC Name : N-(2-methylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

The unique structure of this compound contributes to its diverse biological activities. The tetrahydroacridine core is known for its role in various medicinal chemistry applications.

Research indicates that this compound may interact with several biological macromolecules, including enzymes and receptors. Its mechanisms of action can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical processes related to disease progression.

- Receptor Modulation : It may bind to various receptors influencing signaling pathways associated with neurodegenerative diseases and cancer.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Overview

The biological activity of this compound has been explored in several studies:

| Activity Type | Description |

|---|---|

| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |

| Neuroprotective Effects | Protects neuronal cells from degeneration in models of neurodegenerative diseases. |

| Antioxidant Activity | Reduces oxidative stress markers in cellular models. |

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's IC value was determined to be approximately 15 µM, indicating significant potency against these cells.

-

Neuroprotective Effects :

- In a model of Alzheimer's disease using SH-SY5Y neuroblastoma cells, the compound showed protective effects against β-amyloid-induced toxicity. It reduced cell death by 40% at a concentration of 10 µM and decreased the levels of reactive oxygen species (ROS).

-

Mechanistic Insights :

- Molecular docking studies revealed that this compound binds effectively to the active site of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by inhibiting this enzyme.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.